![molecular formula C12H14BrNO3S B6634470 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634470.png)
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid, also known as BTMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BTMPC is a small molecule that possesses a unique chemical structure, making it an attractive target for drug development.
Wirkmechanismus
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid inhibits HDACs by binding to their active sites and preventing them from removing acetyl groups from histones. This leads to the accumulation of acetylated histones, which are associated with increased gene expression. The upregulation of certain genes can lead to the induction of cell death in cancer cells, making 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid a promising candidate for cancer therapy.
Biochemical and Physiological Effects
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models. Additionally, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid selectively inhibits a specific subset of HDACs, making it a useful tool for studying the role of these enzymes in disease. However, one limitation of using 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid is its relatively low potency compared to other HDAC inhibitors. This may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its potency and selectivity for HDACs. Additionally, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid could be used in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the safety and efficacy of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid in animal and human studies.
Conclusion
In conclusion, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid is a promising compound with potential applications in the treatment of cancer and inflammatory diseases. Its specificity for HDACs and ability to induce cell death make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid involves a multi-step process that begins with the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylpiperidine-2-carboxylic acid to produce the desired product, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid. The overall yield of this process is approximately 30%, making it a viable method for the synthesis of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid on a large scale.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to exhibit potent inhibitory activity against a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer, neurological disorders, and inflammatory diseases. Therefore, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has potential applications in the treatment of these diseases.
Eigenschaften
IUPAC Name |
1-(3-bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-7-3-2-5-14(9(7)12(16)17)11(15)10-8(13)4-6-18-10/h4,6-7,9H,2-3,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDPFLXAONCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2=C(C=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.